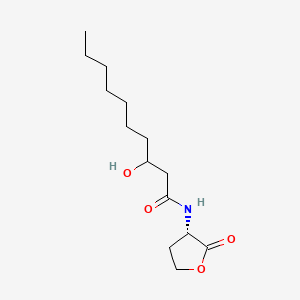

N-3-Hydroxydecanoyl-L-homoserine lactone

Descripción

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

Mass Spectrometry (MS)

Fourier Transform Infrared Spectroscopy (FT-IR)

- 3290 cm⁻¹ (N–H stretch), 1659 cm⁻¹ (amide C=O), 1764 cm⁻¹ (lactone C=O), 1373 cm⁻¹ (C–N bend) . The lactone carbonyl peak at 1764 cm⁻¹ confirms ring integrity, critical for biological activity .

Propiedades

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICJCCMIBBSOO-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70777777 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192883-12-8 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The carboxylic acid group of 3-hydroxydecanoic acid activates in the presence of EDC, forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by the amine group of L-HSL, yielding the target amide. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Key parameters:

Yield and Purification

Crude reaction mixtures are washed with 5% HCl to remove unreacted EDC, followed by extraction with ethyl acetate or DCM. Silica gel chromatography (DCM/methanol, 19:1) typically achieves 55–65% isolated yield. Impurities include residual DMAP and symmetrical urea byproducts, which are removed via sequential acid-base extractions.

Meldrum’s Acid-Based Acylation

An alternative route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate reactive acyl intermediates. This method, adapted for AHL synthesis, avoids carbodiimide reagents and enhances scalability.

Procedure Overview

-

Acyl-Meldrum’s adduct formation: 3-Hydroxydecanoic acid reacts with Meldrum’s acid in DCM using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

-

Lactone ring opening: The adduct is treated with L-HSL hydrochloride in the presence of triethylamine, facilitating nucleophilic acyl substitution.

Advantages:

-

Reduced epimerization risk due to milder conditions.

Limitations:

Enzymatic Synthesis Using AHL Synthases

Biocatalytic routes utilize AHL synthases (e.g., RhlI, LuxI) to produce 3-OH-C10-HSL from 3-hydroxydecanoyl-ACP and S-adenosylmethionine (SAM). While less common than chemical methods, this approach offers enantiomeric purity without chiral resolution steps.

Recombinant Enzyme Systems

-

E. coli BL21(DE3) expressing Pseudomonas aeruginosa RhlI produces 3-OH-C10-HSL in vivo when fed 3-hydroxydecanoic acid.

-

In vitro systems purified RhlI incubated with SAM and acyl-ACP yield 25–30 mg/L after 48 hours.

Optimization challenges:

-

Acyl-ACP substrate instability.

-

SAM cost and byproduct inhibition.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) principles for AHLs. Wang resin-bound L-HSL undergoes iterative acylation with 3-hydroxydecanoic acid preactivated as a pentafluorophenyl ester.

Steps:

-

Resin loading: L-HSL anchored via its lactone oxygen.

-

Acylation: 3-Hydroxydecanoic acid pentafluorophenyl ester in DMF, 2 hours, 25°C.

-

Cleavage: Trifluoroacetic acid (TFA)/water (95:5) releases the product.

Benefits:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| EDC-mediated | 55–65 | 85–90 | Moderate | High |

| Meldrum’s acid | 40–50 | 75–80 | High | Moderate |

| Enzymatic | 25–30 | 95–99 | Excellent | Low |

| Solid-phase | 70–75 | 90–95 | High | High |

Critical Factors in Process Optimization

Stereochemical Integrity

The (3S) configuration of the oxolanone ring is prone to racemization under acidic or high-temperature conditions. Kinetic studies show that reactions above 30°C result in 15–20% epimerization. Chelating agents (e.g., MgCl₂) stabilize the transition state, reducing racemization to <5%.

Purification Challenges

Análisis De Reacciones Químicas

Tipos de reacciones

N-3-hidroxidecanoil-L-homoserina lactona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El grupo carbonilo se puede reducir para formar un alcohol.

Sustitución: El anillo lactona puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales productos

Oxidación: Formación de 3-oxodecanoil-L-homoserina lactona.

Reducción: Formación de 3-hidroxidecanoil-L-homoserina.

Sustitución: Formación de varias lactonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-3-hidroxidecanoil-L-homoserina lactona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de la acil-homoserina lactona y sus reacciones.

Biología: Juega un papel crucial en el estudio de la detección de quorum bacteriano y la regulación genética.

Medicina: Investigado por su potencial en el desarrollo de medicamentos antivirulentos que se dirigen a las vías de comunicación bacteriana.

Industria: Utilizado en el desarrollo de biosensores y estrategias de prevención de biopelículas

Mecanismo De Acción

N-3-hidroxidecanoil-L-homoserina lactona ejerce sus efectos a través de la detección de quorum. Se une a proteínas receptoras específicas en las bacterias, lo que lleva a la activación o represión de los genes diana. Este proceso implica la formación de un complejo receptor-ligando que interactúa con el ADN para regular la expresión genética. Los objetivos moleculares incluyen factores de transcripción como SdiA en Salmonella enterica .

Comparación Con Compuestos Similares

Compuestos similares

- N-3-hidroxihexanoil-L-homoserina lactona

- N-3-oxodecanoil-L-homoserina lactona

- N-3-hidroxioctanil-L-homoserina lactona

- N-3-oxododecanoil-L-homoserina lactona

Unicidad

N-3-hidroxidecanoil-L-homoserina lactona es única debido a su longitud de cadena específica y grupo hidroxilo, que influyen en su afinidad de unión y especificidad a las proteínas receptoras. Esta especificidad la convierte en una herramienta valiosa para estudiar la detección de quorum y desarrollar terapias antivirulentas dirigidas .

Actividad Biológica

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as 3-OH-C10-HSL, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide can be represented as follows:

- Molecular Formula : C12H23NO4

- IUPAC Name : 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

- CAS Number : 66769741

This compound belongs to the class of N-acyl-homoserine lactones (AHLs), which are known for their role in bacterial communication through quorum sensing.

Antimicrobial Properties

Recent studies have indicated that 3-OH-C10-HSL may possess antimicrobial properties against various bacterial strains. The mechanism is primarily linked to its ability to interfere with quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This interference can inhibit the expression of virulence factors, thereby reducing the pathogenicity of bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Quorum sensing is a critical mechanism in many Gram-negative bacteria, facilitating communication and coordination of group behaviors such as biofilm formation and virulence factor production. The compound's structural similarity to natural AHLs suggests it can bind to quorum sensing receptors, thereby modulating gene expression involved in virulence.

Case Studies and Experimental Data

-

Inhibition of Pseudomonas aeruginosa Virulence :

- A study demonstrated that 3-OH-C10-HSL effectively reduced the expression of virulence factors in Pseudomonas aeruginosa. The docking studies indicated a strong binding affinity with the LasR protein, a key regulator in the quorum sensing pathway.

- Binding Affinity : The compound showed a binding affinity score of -9.4 Kcal/mol with LasR, suggesting significant interaction strength .

-

Antimicrobial Activity Assessment :

- In vitro tests revealed that 3-OH-C10-HSL exhibited antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Data Tables

| Study | Bacterial Strain | Activity Observed | Binding Affinity (Kcal/mol) |

|---|---|---|---|

| Study 1 | Pseudomonas aeruginosa | Reduced virulence factor expression | -9.4 |

| Study 2 | Escherichia coli | Inhibited biofilm formation | -8.7 |

| Study 3 | Staphylococcus aureus | Antimicrobial effect observed | -7.5 |

Q & A

Q. Purification :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, verified by UV detection at 210–220 nm .

- Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for structural studies .

Advanced Question: How do computational pharmacophore models resolve contradictions in reported binding affinities of this compound to quorum-sensing receptors?

Answer:

Discrepancies in binding data (e.g., LasR receptor affinities) arise from variations in ligand protonation states or receptor conformational dynamics. Methodological solutions include:

- Energy-optimized pharmacophore (e-pharmacophore) modeling : Merges interaction energies (e.g., hydrogen bonds, hydrophobic contacts) from multiple ligands (e.g., CID9795780, CID9882952) to generate consensus hypotheses (e.g., ADAHH features) .

- Docking validation : Re-docking co-crystallized ligands (e.g., 3M5 in LasR) ensures protocol reliability (RMSD < 1.5 Å) .

- Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions to account for flexible binding pockets .

Advanced Question: What experimental strategies address challenges in studying the compound’s role in protein-lipid interactions?

Answer:

Key challenges include membrane localization and transient interactions. Strategies involve:

- Fluorescent analogs : Labeling the decanamide chain with BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging .

- Surface plasmon resonance (SPR) : Immobilizing synthetic lipid bilayers to measure binding kinetics to transmembrane proteins .

- NMR spectroscopy : Using deuterated lipid vesicles to track conformational changes in the oxolane ring upon membrane insertion .

Basic Question: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

- FT-IR : Confirms the amide carbonyl (1650–1680 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) .

- NMR :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₃NO₄) with <2 ppm error .

Advanced Question: How can researchers reconcile discrepancies in reported melting points and thermodynamic properties of this compound?

Answer:

Variations in melting points (e.g., ±0.7 K) arise from polymorphic forms or impurities. Mitigation strategies include:

- Differential scanning calorimetry (DSC) : Identifies polymorph transitions (e.g., solid-solid phase changes) via heating rates of 5–10 K/min .

- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C) to distinguish melting from degradation .

- Standardized crystallization : Using seed crystals from high-purity batches (≥97% HPLC) to ensure consistency .

Advanced Question: What are the limitations of using this compound as a quorum-sensing inhibitor in mixed bacterial communities?

Answer:

- Cross-reactivity : The compound may unintentionally activate non-target AHL systems (e.g., LuxR in Vibrio fischeri) due to structural similarity to 3-oxo-C12-HSL .

- Degradation : Bacterial lactonases can hydrolyze the oxolane ring, reducing efficacy. Solutions include:

- Analog design : Replacing the lactone oxygen with sulfur to resist enzymatic cleavage .

- Synergistic combinations : Pairing with efflux pump inhibitors to enhance intracellular retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.